tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and the application of techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: Piperidine N-oxide derivatives.
Reduction: Piperidine derivatives with free amine groups.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate is widely used as a protecting group for amines in peptide synthesis. Its stability under basic conditions and ease of removal with acids make it an ideal choice for protecting amine functionalities during multi-step syntheses .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its role as a stabilizer and intermediate in chemical manufacturing processes is well-documented .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate primarily involves its role as a protecting group. The carbamate group forms a stable bond with amines, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the carbamate group can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
- tert-butyl carbamate
- tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- tert-butyl N-[(2S)-2-amino-2-(3,4-dimethylphenyl)ethyl]carbamate
Uniqueness: tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate is unique due to the presence of the piperidine ring, which imparts specific chemical properties and reactivity. Compared to other carbamates, it offers enhanced stability and selectivity in reactions involving amines .
Properties
IUPAC Name |
tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKUDZBAUTEMY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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